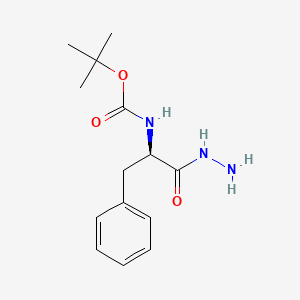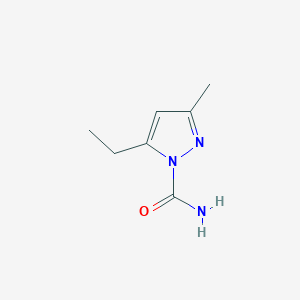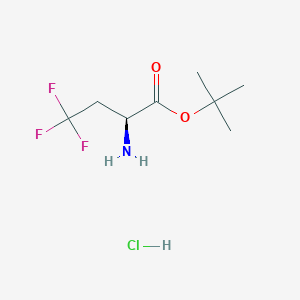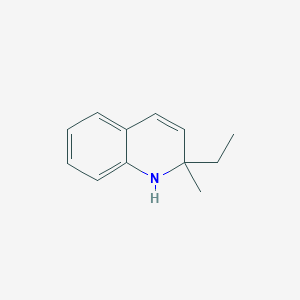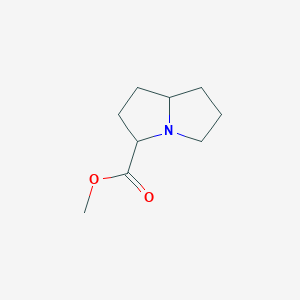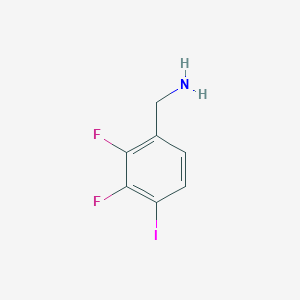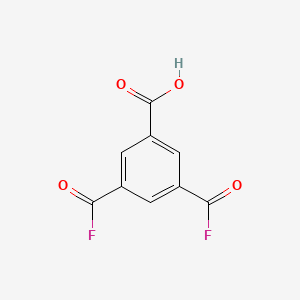![molecular formula C13H13NO2 B12857232 5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
5-[4-(Dimethylamino)phenyl]-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Dimethylamino)phenyl]-2-furaldehyde: is an organic compound that features a furan ring substituted with a dimethylaminophenyl group. This compound is known for its applications in various fields, including organic synthesis, materials science, and as a precursor for more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with furfural in the presence of a base. One common method is the Knoevenagel condensation reaction, where the aldehyde groups of both reactants undergo a condensation reaction to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including dyes and polymers .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a fluorescent probe due to its unique photophysical properties
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mecanismo De Acción
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions enable the compound to bind to proteins, enzymes, or other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the furan ring.
2-Furaldehyde: Contains the furan ring but lacks the dimethylamino group.
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazines: Similar in structure but with a pyrazine ring instead of a furan ring.
Uniqueness: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is unique due to the combination of the dimethylamino group and the furan ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-14(2)11-5-3-10(4-6-11)13-8-7-12(9-15)16-13/h3-9H,1-2H3 |
Clave InChI |
GZXGMBSLYRUHSG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


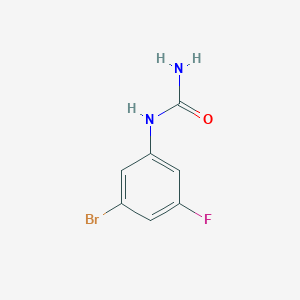
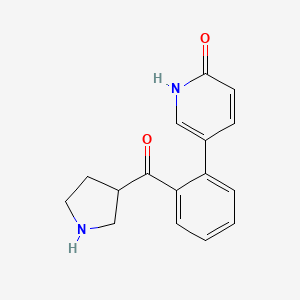
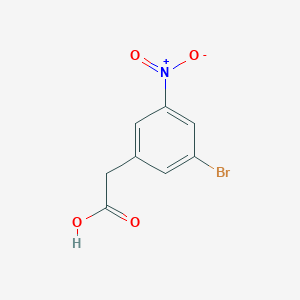
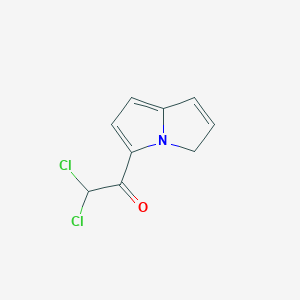
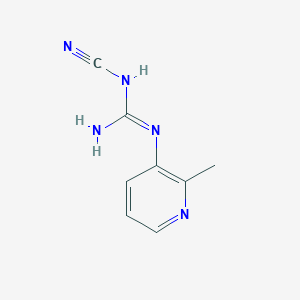
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
